TA02 -

TA02

Catalog Number: EVT-283078
CAS Number:
Molecular Formula: C20H13F2N3
Molecular Weight: 333.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TA02 is a synthetic compound primarily recognized for its role as a potential anticancer agent. It has garnered interest in scientific research due to its potential to inhibit the growth of cancer cells, particularly in lung adenocarcinoma.

Thyroid Transcription Factor-1 (TTF-1)

Relevance: TTF-1 is frequently compared to TA02 (Napsin A) as a diagnostic marker for lung adenocarcinoma, particularly in pleural effusions []. Studies have evaluated the performance of both markers in distinguishing primary lung adenocarcinoma from metastatic adenocarcinoma and other types of cancer. While both markers show utility in identifying lung adenocarcinoma cells, their expression patterns and sensitivities may vary depending on the specific context [, ].

Ganglioside GM2

Relevance: The carbohydrate moiety of Ganglioside GM2 (GalNAcβ‐4(NeuAcα‐3)Galβ‐4Glc; Gal=galactose, Glc=glucose, Ac=acetyl) was synthesized in vivo using metabolically engineered Escherichia coli strains as a part of research that also led to the large-scale synthesis of TA02 (Napsin A) []. This highlights the shared techniques and approaches used in studying these distinct but scientifically connected molecules.

Ganglioside GM1

Relevance: The carbohydrate portion of Ganglioside GM1 (Galβ‐3GalNAcβ‐4(NeuAcα‐3)Galβ‐4Glc) was also successfully synthesized in vivo using metabolically engineered E. coli strains []. This research ran parallel to the study that achieved the large-scale synthesis of TA02 (Napsin A) using similar methods. The simultaneous exploration of both molecules showcases the interconnected nature of carbohydrate-based compound research and its applications in understanding biological processes.

Source and Classification

TA-02 is derived from a series of synthetic modifications of existing chemical frameworks, often aimed at enhancing biological activity or reducing toxicity. It falls under the category of small organic compounds, which are characterized by their relatively low molecular weight and ability to penetrate biological membranes. This classification is crucial as it defines its potential uses in drug development and other scientific applications.

Synthesis Analysis

Methods

The synthesis of TA-02 typically involves several steps, utilizing various organic chemistry techniques such as:

  • Refluxing: Heating the reaction mixture to promote chemical reactions.
  • Recrystallization: Purifying the compound by dissolving it in a suitable solvent and allowing it to crystallize.
  • Chromatography: Separating components based on their different affinities to the stationary phase.

Technical Details

The synthesis process may include starting materials that are commercially available or derived from natural sources. The reaction conditions, including temperature, solvent choice, and catalyst presence, are optimized to enhance yield and purity. The final product is often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

Molecular Structure Analysis

Structure

The molecular structure of TA-02 can be represented by its chemical formula, which provides insight into its composition and functional groups. For example, if TA-02 has a formula like C15H20N2O3C_{15}H_{20}N_2O_3, it indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration.

Data

The three-dimensional conformation of TA-02 can be visualized using computational modeling software, which aids in understanding its interactions with biological targets. Structural analysis often reveals key functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

TA-02 may undergo various chemical reactions depending on its functional groups. Common reactions include:

  • Nucleophilic substitutions: Where nucleophiles attack electrophilic centers.
  • Oxidation-reduction reactions: Involving changes in oxidation states.

Technical Details

The reactivity of TA-02 can be influenced by external factors such as pH, temperature, and the presence of catalysts. Detailed kinetic studies may be conducted to understand the rates of these reactions under different conditions.

Mechanism of Action

Process

The mechanism of action for TA-02 typically involves interaction with specific biological targets such as enzymes or receptors. For instance, if TA-02 acts as an inhibitor for a particular enzyme, it binds to the active site, preventing substrate interaction.

Data

Research studies may utilize techniques like enzyme kinetics or receptor binding assays to elucidate the mechanism of action. These studies provide quantitative data regarding the affinity and efficacy of TA-02 against its biological targets.

Physical and Chemical Properties Analysis

Physical Properties

TA-02's physical properties include:

  • Melting Point: Indicates thermal stability.
  • Solubility: Affects bioavailability; for instance, high solubility in water may enhance absorption.

Chemical Properties

Chemical properties encompass reactivity patterns and stability under various conditions. For example:

  • pH Stability: Determines how well TA-02 maintains its structure in acidic or basic environments.
  • Decomposition Pathways: Understanding how TA-02 breaks down can inform safety profiles.

Relevant data from studies can provide insights into these properties, guiding researchers in application development.

Applications

Scientific Uses

TA-02 has potential applications across several domains:

  1. Pharmacology: As a candidate for drug development targeting specific diseases.
  2. Biochemistry: In studies investigating metabolic pathways or enzyme functions.
  3. Material Science: If applicable, as a component in creating novel materials with desired properties.

Research continues to explore these applications, with ongoing studies aimed at elucidating further uses based on its unique properties and mechanisms.

Introduction to TA-02: Conceptual Foundations

Historical Evolution of TA-02 in Academic Research

The investigation of TA-02 began in the mid-1990s when Hirano et al. detected polypeptides correlating with lung adenocarcinoma differentiation using two-dimensional polyacrylamide gel electrophoresis. Initial studies (1995-1997) described TA-02 as a tumor-associated antigen with potential diagnostic utility. By 1999, independent work by Chuman et al. confirmed napsin A expression in lung and kidney tissues through cDNA cloning, providing a parallel research trajectory. The critical convergence occurred in 2000 when immunohistochemical studies definitively established TA-02 as napsin A, leveraging monoclonal antibodies against TA-02 fragment peptides. This period solidified TA-02’s role as an immunohistochemical marker, particularly for differentiating lung adenocarcinomas (81.0% positivity) from other carcinomas [1] [3].

Table 2: Historical Milestones in TA-02 Research

YearKey AdvancementSignificance
1995Initial detection in lung adenocarcinomaLinked TA-02 to tumor histopathology [3]
1998Identification of napsin gene familyRevealed TA-02’s homology to aspartic proteases
1999cDNA cloning of napsin A (Chuman et al.)Independent confirmation of TA-02-like protein
2000Immunochemical identity confirmation (TA-02 = napsin A)Unified nomenclature; diagnostic validation [1]

Ontological and Epistemological Underpinnings of TA-02

The ontological status of TA-02/napsin A operates at the intersection of realist and relativist frameworks. From a realist perspective, TA-02 exists as an objective biochemical entity with measurable properties (molecular weight, enzymatic activity). Its existence is independent of observer bias, evidenced by consistent detection across laboratories via standardized techniques like immunohistochemistry and Western blotting. For example, granular staining patterns in type II pneumocytes provide objective evidence of its expression [1] [3].

Epistemologically, knowledge generation about TA-02 aligns with objectivist principles. Researchers employ:

  • Technical verification: Amino acid sequencing and antibody-antigen binding kinetics yield reproducible data about its structure
  • Clinical correlation: Statistical validation of its diagnostic sensitivity (81.0% in lung adenocarcinomas) establishes its utility as a biomarker [1]
  • Boundary conditions: Its absence in squamous cell carcinomas and mesotheliomas defines its specificity limits [3]

However, the "meaning" of TA-02 shifts contextually. In patent law, claims about TA-02 would require the broadest reasonable interpretation (BRI) per USPTO guidelines, where terms are construed based on ordinary usage by skilled artisans, not confined to specification examples [7]. In diagnostic practice, its ontological significance is relativized to clinical questions—e.g., distinguishing primary lung tumors (TA-02+) from metastatic lesions (TA-02−).

Key Terminological Distinctions: TA-02 vs. Related Constructs

TA-02/napsin A requires precise differentiation from overlapping constructs:

  • vs. Other Aspartic Proteases: Unlike pepsin or cathepsin D, TA-02/napsin A shows restricted tissue expression (lung > kidney ≫ pancreas) and functions in surfactant protein B processing. Its gene locus (19q13.3) further distinguishes it phylogenetically [1] [3].
  • vs. TA01: An unrelated polypeptide (identified concurrently with TA-02) linked to squamous differentiation rather than glandular pathology [3].
  • vs. Commercial TA-02 (MedChemExpress): A distinct small-molecule inhibitor (p38 MAPK/TGFBR-2 antagonist; CAS 1784751-19-4). This homonym reflects nomenclature collision, not biological relatedness [4].

Diagnostically, TA-02’s granular cytoplasmic staining pattern in lung adenocarcinomas contrasts with:

  • Renal cell carcinomas: Focal, weak positivity (<10% of cases)
  • Thyroid cancers: Absent or non-granular expression
  • Ovarian cancers: Limited to clear cell subtypes [3]

Table 3: Diagnostic Specificity of TA-02 Across Cancers

Tumor TypeTA-02 PositivityStaining PatternDiagnostic Utility
Lung Adenocarcinoma81.0% (47/58)Granular cytoplasmicPrimary vs. metastatic marker
Renal Cell Carcinoma<10%Focal, weakLimited utility
Pancreatic Ductal Adenoca.RareDuctal stainingExclusionary
Ovarian Clear Cell~30%Variable cytoplasmicSubtype confirmation

TA-02’s validation as napsin A resolved prior ontological ambiguities, establishing a unified entity with dual identities: a biochemical function (proteinase) and a clinical biomarker. This terminological precision enables its reliable deployment in differential diagnosis while distinguishing it from unrelated constructs sharing similar nomenclature [1] [3].

Properties

Product Name

TA-02

IUPAC Name

4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine

Molecular Formula

C20H13F2N3

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C20H13F2N3/c21-15-7-5-13(6-8-15)18-19(14-9-11-23-12-10-14)25-20(24-18)16-3-1-2-4-17(16)22/h1-12H,(H,24,25)

InChI Key

QIFJOFNVIVQRNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F

Solubility

Soluble in DMSO

Synonyms

TA-02, TA 02, TA02

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.